(2-Fluoro-3-methyl-5-(methylthio)phenyl)boronic acid
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Overview
Description
(2-Fluoro-3-methyl-5-(methylthio)phenyl)boronic acid is an organoboron compound that has gained attention in the field of organic synthesis, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with fluorine, methyl, and methylthio groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-3-methyl-5-(methylthio)phenyl)boronic acid typically involves the lithiation of a suitable precursor followed by reaction with a boron-containing reagent. One common method is the reaction of 2-fluoro-3-methyl-5-(methylthio)phenylmagnesium bromide with trimethyl borate, followed by hydrolysis to yield the boronic acid .
Industrial Production Methods
Industrial production methods for boronic acids often involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(2-Fluoro-3-methyl-5-(methylthio)phenyl)boronic acid undergoes various types of reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: Reduction reactions can convert the boronic acid to the corresponding borane.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Palladium catalysts are commonly used in cross-coupling reactions.
Major Products Formed
Oxidation: Phenols.
Reduction: Boranes.
Substitution: Various substituted aromatic compounds, depending on the reactants used.
Scientific Research Applications
(2-Fluoro-3-methyl-5-(methylthio)phenyl)boronic acid is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Biology: Potential use in the synthesis of biologically active molecules.
Medicine: Research into its use in drug development and synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of (2-Fluoro-3-methyl-5-(methylthio)phenyl)boronic acid in cross-coupling reactions involves the formation of a palladium complex, which facilitates the transfer of the boronic acid group to the target molecule.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-(trifluoromethyl)phenylboronic acid
- 3-Fluorophenylboronic acid
- 3-Fluoro-4-(methylthio)phenylboronic acid
Uniqueness
(2-Fluoro-3-methyl-5-(methylthio)phenyl)boronic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity and selectivity in various chemical reactions, making it a valuable compound in organic synthesis .
Properties
Molecular Formula |
C8H10BFO2S |
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Molecular Weight |
200.04 g/mol |
IUPAC Name |
(2-fluoro-3-methyl-5-methylsulfanylphenyl)boronic acid |
InChI |
InChI=1S/C8H10BFO2S/c1-5-3-6(13-2)4-7(8(5)10)9(11)12/h3-4,11-12H,1-2H3 |
InChI Key |
FFLYCZYKWXGMPB-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1F)C)SC)(O)O |
Origin of Product |
United States |
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